

Solubility and stability of N-Acetyltyramine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Acetyltyramine**

Cat. No.: **B032312**

[Get Quote](#)

A comprehensive understanding of the physicochemical properties of **N-Acetyltyramine**, particularly its solubility and stability, is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of these characteristics, supported by experimental data and methodologies, to facilitate its application in research and development.

Physicochemical Properties

N-Acetyltyramine, also known as N-(4-hydroxyphenethyl)acetamide, is a naturally occurring compound found in various plant and animal species. It is an N-acetylated derivative of tyramine.

Property	Value
Molecular Formula	C10H13NO2
Molecular Weight	179.22 g/mol
CAS Number	1202-66-0
Appearance	Off-white to light-yellow powder
Melting Point	124-128 °C

Solubility Profile

The solubility of a compound is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. The following table

summarizes the known solubility data for **N-Acetyltyramine** in various solvents.

Table 1: Solubility of **N-Acetyltyramine**

Solvent	Temperature	Solubility
Water	Not Specified	Soluble
Ethanol	Not Specified	Soluble
Methanol	Not Specified	Soluble
Dimethyl Sulfoxide (DMSO)	Not Specified	Soluble
Chloroform	Not Specified	Soluble

Note: Quantitative solubility data is not readily available in the public domain and typically requires experimental determination.

Stability Profile

Understanding the stability of **N-Acetyltyramine** under various conditions is essential for its storage, handling, and the development of stable formulations. Key factors influencing its stability include pH, temperature, and light.

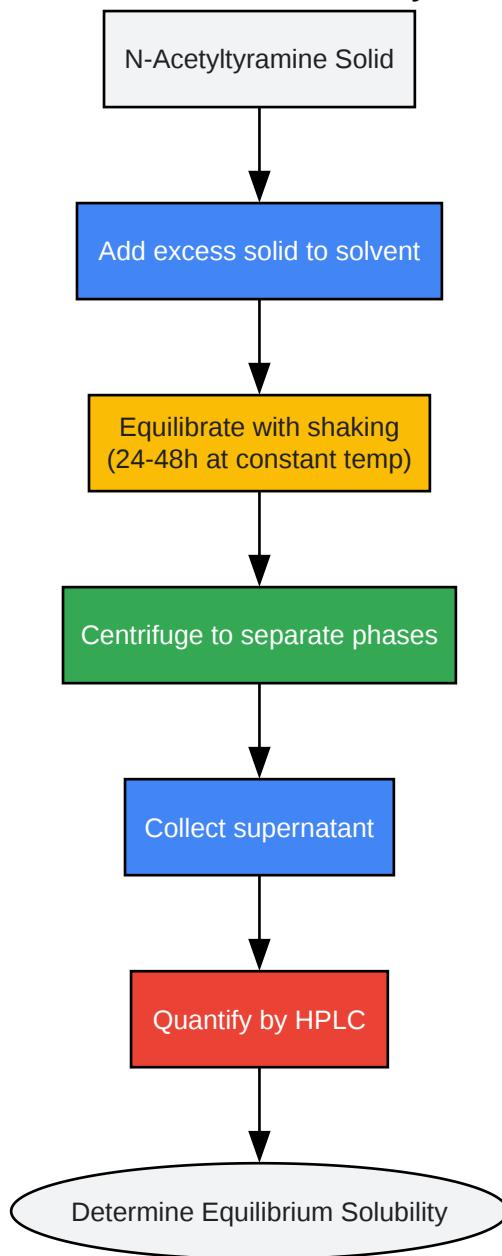
Table 2: Stability of **N-Acetyltyramine**

Condition	Observation
pH	Generally stable in neutral and acidic conditions. May be susceptible to hydrolysis under strongly basic conditions.
Temperature	Stable at room temperature. Degradation may occur at elevated temperatures. Recommended storage is at 2-8 °C for long-term stability.
Light	Potential for photodegradation. Should be stored in light-resistant containers.
Oxidation	The phenolic hydroxyl group may be susceptible to oxidation.

Note: Specific degradation kinetics and byproducts require experimental investigation.

Experimental Protocols

The following are standard methodologies for determining the solubility and stability of a compound like **N-Acetyltyramine**.

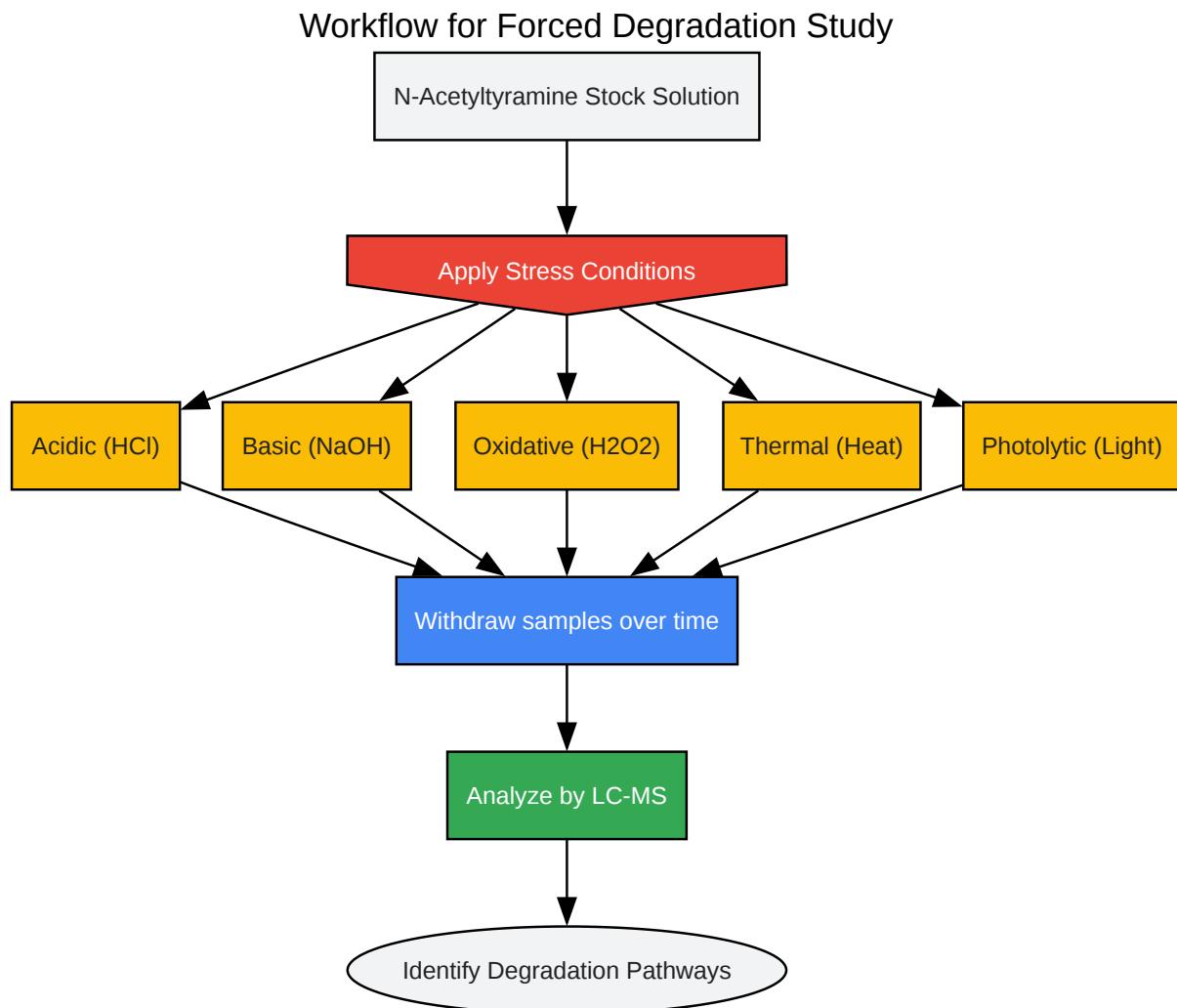

Solubility Determination: Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

- Preparation: Add an excess amount of **N-Acetyltyramine** to a known volume of the desired solvent (e.g., water, ethanol, PBS buffer) in a sealed, clear glass vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.
- Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with the appropriate mobile phase for analysis.

- Quantification: Analyze the concentration of **N-Acetyltyramine** in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Shake-Flask Solubility Determination

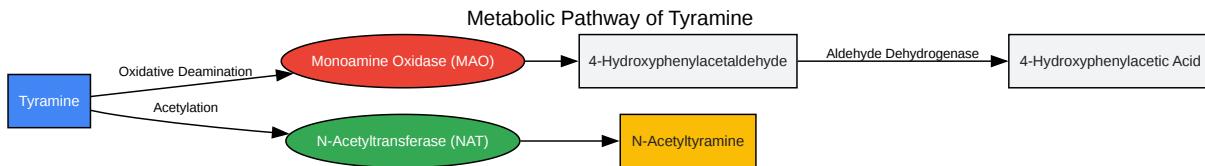

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

- Stock Solution: Prepare a stock solution of **N-Acetyltyramine** in a suitable solvent (e.g., methanol).
- Stress Conditions: Subject aliquots of the stock solution to various stress conditions:
 - Acidic: 0.1 M HCl at 60 °C
 - Basic: 0.1 M NaOH at 60 °C
 - Oxidative: 3% H₂O₂ at room temperature
 - Thermal: 60 °C
 - Photolytic: Expose to light (e.g., using a photostability chamber)
- Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples using a stability-indicating method, such as LC-MS, to separate the parent compound from any degradation products.
- Evaluation: Calculate the percentage of degradation and identify the major degradation products.



[Click to download full resolution via product page](#)

Caption: Workflow for Forced Degradation Study.

Biological Context and Signaling Pathways

N-Acetyltyramine is a metabolite of tyramine, a trace amine that can act as a neuromodulator. The metabolism of tyramine is a key pathway to consider.

[Click to download full resolution via product page](#)

Caption: Metabolic Pathway of Tyramine.

- To cite this document: BenchChem. [Solubility and stability of N-Acetyltyramine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032312#solubility-and-stability-of-n-acetyltyramine\]](https://www.benchchem.com/product/b032312#solubility-and-stability-of-n-acetyltyramine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com